![molecular formula C13H17N5 B2922096 8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034375-06-7](/img/structure/B2922096.png)

8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

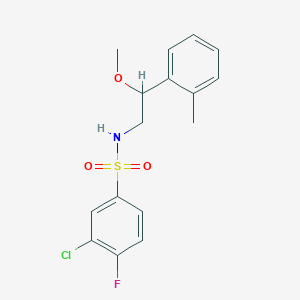

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” belongs to the class of compounds known as pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are designed and synthesized as selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . This method was developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” include the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibition

The pyrido[2,3-d]pyrimidin-7(8H)-one structure is associated with biological activity as tyrosine kinase inhibitors. The specific substituents at C2 and C4 positions, such as in “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine”, can influence this activity, potentially making it a candidate for cancer therapy where tyrosine kinase activity is a target .

Receptor Selectivity

The substitution pattern at C5 and C6 positions typically influences receptor selectivity. Although the user’s compound does not specify substituents at these positions, it’s possible that modifications here could tailor the compound for selective receptor targeting, which is crucial in designing drugs with fewer side effects .

Antitumor Activity

Compounds with the pyrido[2,3-d]pyrimidine scaffold have shown a broad spectrum of activities including antitumor effects. The unique structure of “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” may contribute to its potential as an antitumor agent .

Antibacterial Properties

Similar structures have been associated with antibacterial properties. Research into this specific compound could explore its efficacy against bacterial infections, possibly leading to new antibiotics .

CNS Depressive Effects

Pyrido[2,3-d]pyrimidine derivatives have been noted for their CNS depressive effects. This could mean that “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” might be researched for potential applications in neurological disorders or as a sedative .

Anticonvulsant Potential

Given that related compounds exhibit anticonvulsant activities, there’s a possibility that this compound could be developed for use in treating seizure disorders .

Antipyretic Uses

The pyrido[2,3-d]pyrimidine scaffold has also been associated with antipyretic (fever-reducing) activities. This suggests another potential application area for the compound .

Therapeutic Drug Development

Overall, compounds with a pyridopyrimidine moiety have shown therapeutic interest or have already been approved for use as therapeutics. The specific compound provided by the user could be part of ongoing or future research aimed at developing new therapeutic drugs .

Wirkmechanismus

Target of Action

The primary targets of the compound “8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” are various kinases, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.

Mode of Action

This compound acts as a kinase inhibitor, interacting with its targets and causing changes in their activity . It binds to the active site of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . It can also affect the MAPK/ERK pathway, which regulates cell division . By inhibiting these pathways, the compound can disrupt the growth and proliferation of cells.

Pharmacokinetics

Similar compounds have been found to be orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability would need to be further studied.

Result of Action

The result of the compound’s action is the disruption of cell signaling pathways, leading to the inhibition of cell growth and division . This can result in the death of rapidly dividing cells, such as cancer cells . Therefore, this compound has potential as an anticancer agent.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-ethyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-2-18-11(14)6-5-10-12(15-9-16-13(10)18)17-7-3-4-8-17/h5-6,9,14H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJKRMNNUKEGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=N)C=CC2=C1N=CN=C2N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)

![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)

![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)

![7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2922028.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-6-oxo-2-(1,2,5-trimethylpyrrol-3-yl)piperidin-3-yl]but-2-enamide](/img/structure/B2922032.png)

![16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2922034.png)

![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)